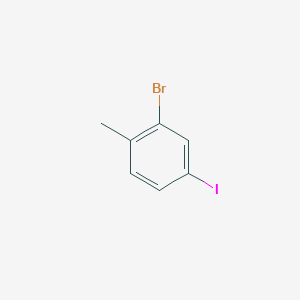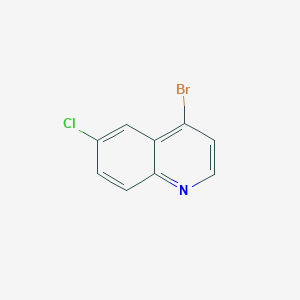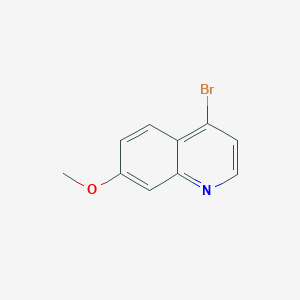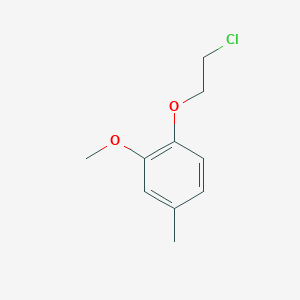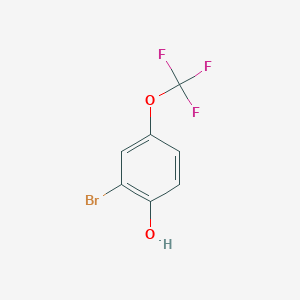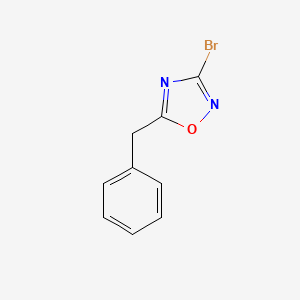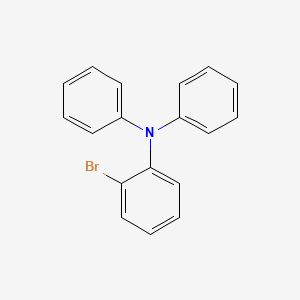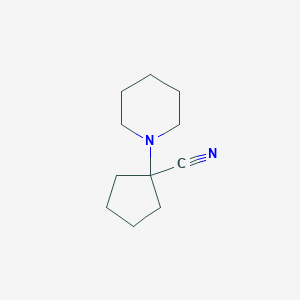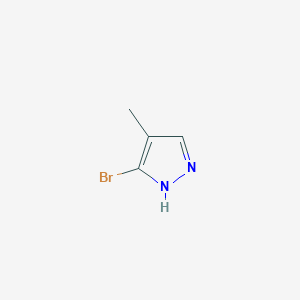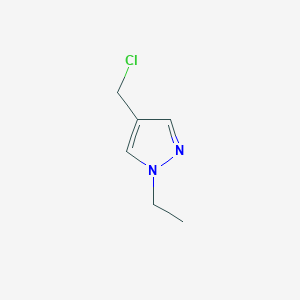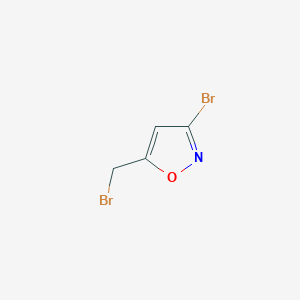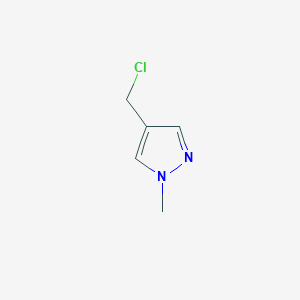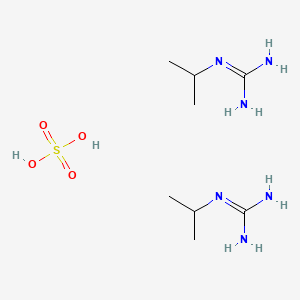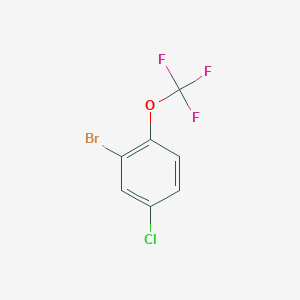
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mecanismo De Acción
Target of Action
This compound is primarily used in research and development , and its specific biological targets may vary depending on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene . For instance, temperature and pH could affect its stability and reactivity. Moreover, the presence of other compounds could influence its efficacy through potential interactions.
Métodos De Preparación
The synthesis of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 4-hydroxyanisole with trifluoromethanesulfonic anhydride to form 4-(trifluoromethoxy)anisole. This intermediate is then subjected to bromination and chlorination reactions to yield the target compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .
Análisis De Reacciones Químicas
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include lithium diisopropylamide (LIDA), palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene has several scientific research applications:
Comparación Con Compuestos Similares
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the chlorine atom, leading to different reactivity and applications.
2-Bromo-1-chloro-4-(trifluoromethoxy)benzene: Similar structure but different substitution pattern, affecting its chemical properties.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of trifluoromethoxy, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and applications in various fields.
Propiedades
IUPAC Name |
2-bromo-4-chloro-1-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLBMIMCNXLHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604396 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260810-00-1 |
Source


|
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
